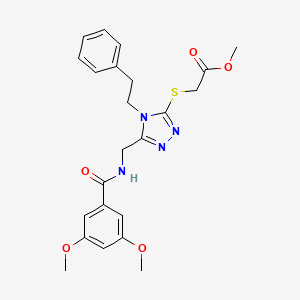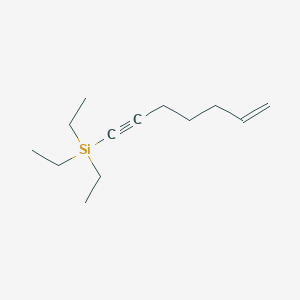
Triethyl(hept-6-en-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(hept-6-en-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C13H24Si. It is characterized by the presence of a silicon atom bonded to a hept-6-en-1-yn-1-yl group and three ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(hept-6-en-1-yn-1-yl)silane typically involves the hydrosilylation of hept-6-en-1-yne with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions. The reaction proceeds as follows:
Hept-6-en-1-yne+TriethylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and optimized catalyst systems can enhance the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(hept-6-en-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the silicon atom intact.
Substitution: Substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triethyl(hept-6-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential use in modifying biomolecules and studying silicon-based life forms.
Medicine: Explored for its potential in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and coatings.
Wirkmechanismus
The mechanism by which Triethyl(hept-6-en-1-yn-1-yl)silane exerts its effects involves the reactivity of the silicon-hydrogen bond. This bond can undergo various transformations, such as hydrosilylation, where the silicon atom forms new bonds with carbon atoms in the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler compound with three ethyl groups bonded to a silicon atom.
Hept-6-en-1-yne: The alkyne precursor used in the synthesis of Triethyl(hept-6-en-1-yn-1-yl)silane.
This compound derivatives: Compounds with similar structures but different substituents on the silicon atom.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene group in its structure, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
triethyl(hept-6-en-1-ynyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQBBCVKWYBTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
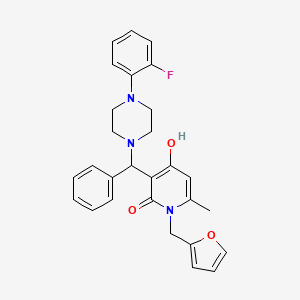

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2546239.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2546244.png)
![5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2546245.png)
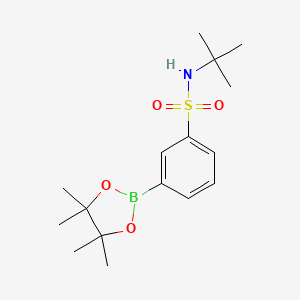
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)
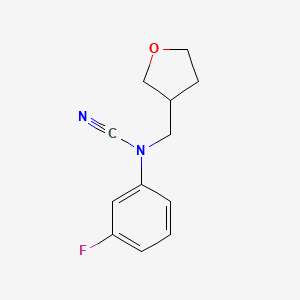
![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)
